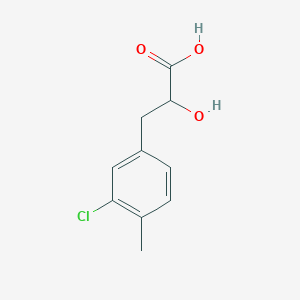
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is an organic compound that belongs to the class of hydroxy acids. This compound is characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a hydroxypropanoic acid moiety. It is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid can be achieved through several synthetic routes. One common method involves the reaction of 3-chloro-4-methylbenzaldehyde with malonic acid in the presence of a base such as sodium ethoxide. This reaction forms an intermediate, which is then subjected to hydrolysis and decarboxylation to yield the desired product.
Another synthetic route involves the Friedel-Crafts acylation of 3-chloro-4-methylbenzene with chloroacetyl chloride, followed by hydrolysis to form the hydroxy acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Industrial processes often employ continuous flow reactors and optimized reaction conditions to maximize yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The chloro group can be reduced to a methyl group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or sodium thiolate.
Major Products Formed
Oxidation: Formation of 3-(3-Chloro-4-methylphenyl)-2-oxopropanoic acid or 3-(3-Chloro-4-methylphenyl)-2-carboxypropanoic acid.
Reduction: Formation of 3-(4-Methylphenyl)-2-hydroxypropanoic acid.
Substitution: Formation of derivatives with various functional groups replacing the chloro group.
Scientific Research Applications
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases. It may act as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials. It can be used as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of 3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors. For example, it could inhibit an enzyme by binding to its active site, thereby blocking its activity. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
3-(3-Chloro-4-methylphenyl)-2-oxopropanoic acid: Similar structure but with a ketone group instead of a hydroxy group.
3-(4-Methylphenyl)-2-hydroxypropanoic acid: Lacks the chloro group.
3-(3-Chloro-4-methylphenyl)-2-carboxypropanoic acid: Contains an additional carboxylic acid group.
Uniqueness
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid is unique due to the presence of both a chloro and hydroxy group on the phenyl ring, which imparts distinct reactivity and properties
Biological Activity
3-(3-Chloro-4-methylphenyl)-2-hydroxypropanoic acid, also known by its CAS number 1782289-77-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C11H13ClO3
- Molecular Weight : 214.65 g/mol
- Structure : The compound features a chloro-substituted aromatic ring and a hydroxypropanoic acid moiety, which may contribute to its biological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Antiproliferative Effects :
- Histone Deacetylase Inhibition (HDACi) :
- Molecular Docking Studies :
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves several steps, including the transformation of precursor compounds through standard organic reactions such as esterification and hydrazinolysis .
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Esterification | Formation of the ester from the acid precursor |
| 2 | Hydrolysis | Conversion of ester to acid form |
| 3 | Hydrazinolysis | Formation of hydrazide derivatives for further modification |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound.
- Anticancer Activity :
- Mechanism Exploration :
Properties
Molecular Formula |
C10H11ClO3 |
|---|---|
Molecular Weight |
214.64 g/mol |
IUPAC Name |
3-(3-chloro-4-methylphenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C10H11ClO3/c1-6-2-3-7(4-8(6)11)5-9(12)10(13)14/h2-4,9,12H,5H2,1H3,(H,13,14) |
InChI Key |
IIPLLEQSHTWBER-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)CC(C(=O)O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















